molecular formula C15H16N2O4 B5869618 ethyl 4-({[(2-furylmethyl)amino]carbonyl}amino)benzoate

ethyl 4-({[(2-furylmethyl)amino]carbonyl}amino)benzoate

Cat. No.: B5869618
M. Wt: 288.30 g/mol
InChI Key: XESZUXOLDZYSKF-UHFFFAOYSA-N
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Description

Ethyl 4-({[(2-furylmethyl)amino]carbonyl}amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a furan ring, an amino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[(2-furylmethyl)amino]carbonyl}amino)benzoate typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate.

    Coupling Reaction: The intermediate is then reacted with 2-furylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(2-furylmethyl)amino]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Ethyl 4-({[(2-furylmethyl)amino]carbonyl}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: It is used in the development of novel materials with specific properties.

    Biological Studies: It is used in the study of enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of ethyl 4-({[(2-furylmethyl)amino]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The furan ring and amino group can form hydrogen bonds with proteins, affecting their function. The ester group can undergo hydrolysis, releasing the active compound.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: Similar structure but lacks the furan ring.

    Ethyl 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate: Similar structure but contains a thioamide group instead of an amide group.

Uniqueness

Ethyl 4-({[(2-furylmethyl)amino]carbonyl}amino)benzoate is unique due to the presence of both the furan ring and the amide group, which confer specific chemical properties and reactivity.

Properties

IUPAC Name

ethyl 4-(furan-2-ylmethylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-2-20-14(18)11-5-7-12(8-6-11)17-15(19)16-10-13-4-3-9-21-13/h3-9H,2,10H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESZUXOLDZYSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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